2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring. The final step involves the acylation of the oxadiazole with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl)-4-(4-methoxyphenyl)quinazoline: Similar structure but with a quinazoline ring instead of an oxadiazole ring.
4-chlorophenyl)-4-(4-methoxyphenyl)methanone: Similar structure but with a methanone group instead of an acetamide group.
Uniqueness
2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This ring structure is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications .
Properties
Molecular Formula |
C17H14ClN3O3 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-8-4-12(5-9-14)16-17(21-24-20-16)19-15(22)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
BOULXJZASQMGPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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